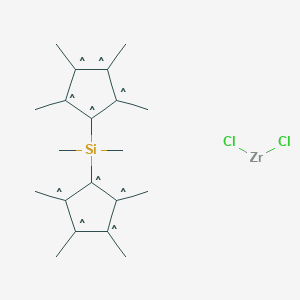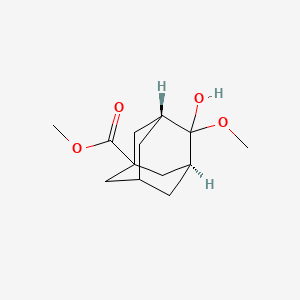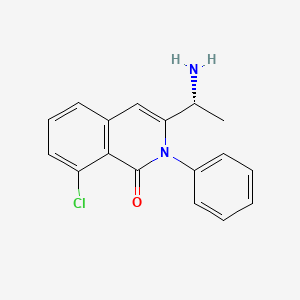![molecular formula C16H34O6Si2 B12278400 Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester typically involves the esterification of butanedioic acid with trimethylsilyl chloride and isopropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of butanedioic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Butanedioic acid and isopropyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups, which can protect functional groups during reactions.
Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing it to participate in selective reactions. The ester bonds can be hydrolyzed to release butanedioic acid, which can then enter metabolic pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, bis(trimethylsilyl) ester
- Succinic acid, di(trimethylsilyl) ester
- Bis(trimethylsilyl) succinate
Uniqueness
Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester is unique due to the presence of both trimethylsilyl and isopropyl ester groups. This combination imparts distinct chemical properties and reactivity compared to other succinic acid derivatives. The compound’s ability to undergo selective reactions while protecting functional groups makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
dipropan-2-yl 2,3-bis(trimethylsilyloxy)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
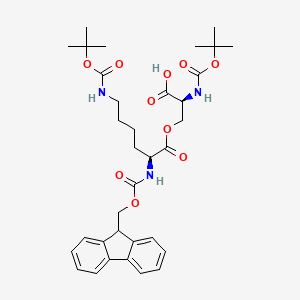
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
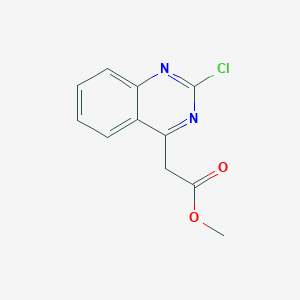
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
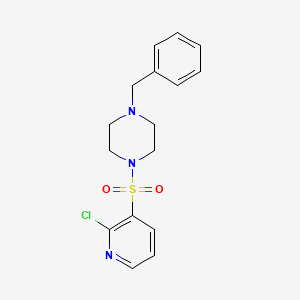
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
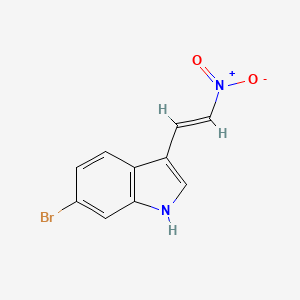

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
